2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Overview
Description
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid is a useful research compound. Its molecular formula is C9H8N2O4S and its molecular weight is 240.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for the activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as a KATP channel activator, affecting the pancreatic endocrine tissue and vascular smooth muscle tissue . The interaction with KATP channels suggests its potential role in regulating insulin release and vascular tone. Additionally, this compound may interact with AMPA receptors, modulating synaptic transmission and plasticity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with KATP channels can lead to changes in cellular metabolism by regulating ATP-sensitive potassium channels, which are critical for maintaining cellular energy balance . Furthermore, the modulation of AMPA receptors by this compound can impact neuronal cell signaling and plasticity, potentially affecting learning and memory processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to KATP channels, leading to their activation or inhibition, depending on the cellular context . This binding interaction can result in the modulation of insulin release in pancreatic cells or the regulation of vascular tone in smooth muscle cells. Additionally, the compound’s interaction with AMPA receptors involves binding to specific sites on the receptor, influencing synaptic transmission and plasticity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its effects on cellular function, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to exert beneficial effects, such as improved insulin release and vascular regulation . At high doses, this compound may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and signaling pathways . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its role as a KATP channel activator suggests its involvement in pathways related to energy metabolism and insulin regulation . Additionally, the compound’s interaction with AMPA receptors indicates its potential influence on neurotransmitter metabolism and synaptic function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Once inside the cell, it may accumulate in specific organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with KATP channels and AMPA receptors suggests its localization in the plasma membrane and synaptic regions, respectively . These localizations are essential for its role in modulating cellular signaling and metabolic processes.
Properties
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c12-9(13)5-11-6-10-16(14,15)8-4-2-1-3-7(8)11/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOKSPULVAUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=NS2(=O)=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.